

LHF-535 Demonstrates Superior Efficacy Over Ribavirin in Preclinical Lassa Fever Models

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Compound of Interest

Compound Name: Lhf-535

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Shanghai, China – December 18, 2025 – In a comparative analysis of preclinical data, the investigational antiviral **LHF-535** has shown a more promising efficacy profile than the currently recommended treatment, ribavirin, for Lassa fever. Studies in established animal models indicate that **LHF-535** leads to significantly higher survival rates and a more substantial reduction in viral load compared to ribavirin. This guide provides a detailed comparison of the available efficacy data and experimental protocols for both compounds, offering critical insights for researchers and drug development professionals in the field of viral hemorrhagic fevers.

Comparative Efficacy of LHF-535 and Ribavirin

A comprehensive review of preclinical studies reveals key differences in the effectiveness of **LHF-535** and ribavirin in treating Lassa fever. The data, primarily from studies utilizing guinea pig and non-human primate models, are summarized below.

Efficacy Metric	LHF-535	Ribavirin	Animal Model	Study Citation
Survival Rate	100% survival with treatment initiated 1 or 3 days post-infection.[1]	<p>Varied efficacy; in some studies, no significant improvement in survival. In a rhesus macaque model, all treated animals survived, while 60% of controls died.[2]</p> <p>However, a later cynomolgus macaque study showed all ribavirin-treated animals still met euthanasia criteria.[2]</p> <p>In a guinea pig study, a chemical analog of LHF-535 (ST-193) resulted in 62.5% survival, while all ribavirin-treated animals succumbed.[1]</p>	Guinea Pig, Non-human Primate	[1][2]
Viral Load Reduction	Significantly reduced viremia. In a guinea pig study, 3 of 8 animals treated with LHF-535 had no detectable virus	Modest effects on viremia in several animal models.[1]	Guinea Pig	[1]

at any evaluated
time point.[1]

In-Depth Look at Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies that form the basis of this comparison.

LHF-535 Efficacy Study in a Lethal Guinea Pig Model

This study was designed to evaluate the post-exposure efficacy of **LHF-535** in a well-established lethal model of Lassa fever.

- **Animal Model:** Strain 13 guinea pigs, which are highly susceptible to Lassa virus and develop a disease that closely mimics human Lassa fever.[3]
- **Virus Challenge:** Animals were inoculated with a lethal dose of the Josiah strain of Lassa virus.
- **Drug Administration:** **LHF-535** was administered orally once daily at a fixed dose of 50 mg/kg/day.[1] Treatment was initiated at either 24 hours or 72 hours post-infection to assess the therapeutic window.[1]
- **Efficacy Assessment:** The primary endpoint was survival.[1] Secondary endpoints included the measurement of serum viremia at days 7, 12, and 35 post-infection, as well as monitoring of clinical signs such as fever and weight loss.[1]

Ribavirin Efficacy in Various Animal Models (Systematic Review)

A systematic review of preclinical studies on ribavirin for Lassa fever provides a broad overview of its efficacy, although with considerable variability across studies.

- **Animal Models:** A range of models have been used, including various strains of mice, guinea pigs, and non-human primates (rhesus and cynomolgus macaques).[2][4]

- **Virus Challenge:** Different strains of Lassa virus were used across the studies, with varying inoculation doses and routes of administration.[4]
- **Drug Administration:** Dosing regimens for ribavirin varied significantly between studies, with loading doses ranging from 20mg/kg to 230mg/kg and daily maintenance doses from 20mg/kg to 90mg/kg in non-human primates.[4] The route of administration was typically intravenous or intramuscular.[2]
- **Efficacy Assessment:** The primary outcome measured was survival.[4] Other parameters evaluated included the time to death, peak viral titers, and levels of aspartate aminotransferase (AST), a marker of liver damage.[4]

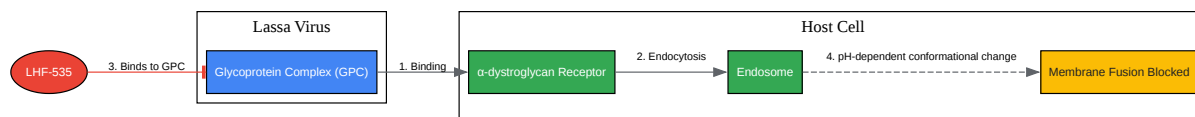
Head-to-Head Comparison of ST-193 (LHF-535 Analog) and Ribavirin

A study directly comparing the efficacy of ST-193, the parent compound of **LHF-535**, with ribavirin provides the most direct comparative data.

- **Animal Model:** The lethal Hartley guinea pig model was used.
- **Virus Challenge:** Guinea pigs were challenged with a lethal dose of Lassa virus (Josiah strain).[2]
- **Drug Administration:** ST-193 was administered intraperitoneally at doses of 25 mg/kg/day or 80 mg/kg/day, starting 1 hour prior to infection and continuing for 14 days.[2] Ribavirin was administered at 25 mg/kg/day as a control.[2]
- **Efficacy Assessment:** The primary endpoint was survival over a 30-day period.[2]

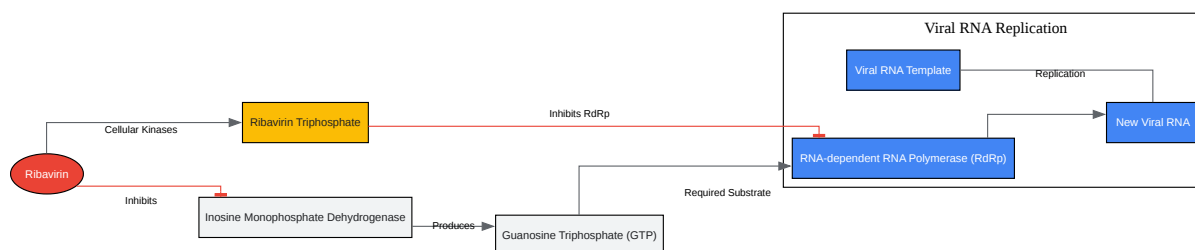
Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the proposed mechanism of action for each drug and a typical experimental workflow.



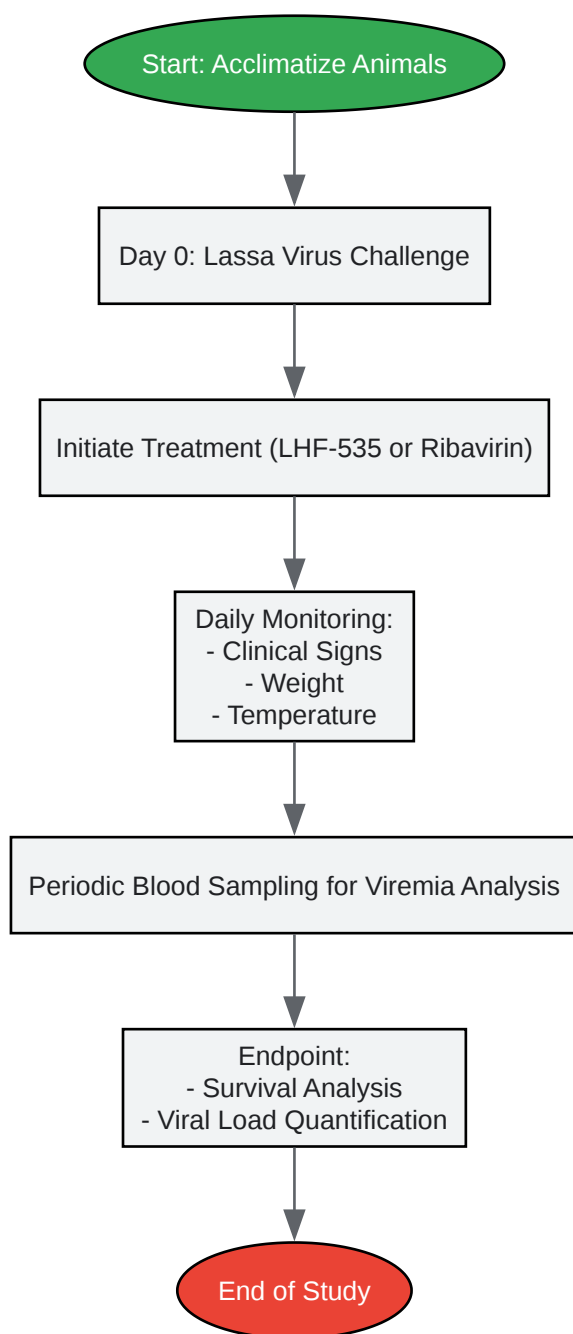
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Caption: Proposed mechanism of action for **LHF-535**, a viral entry inhibitor.



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Caption: Multiple proposed mechanisms of action for ribavirin against Lassa virus.



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Caption: Generalized experimental workflow for in vivo efficacy studies.

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